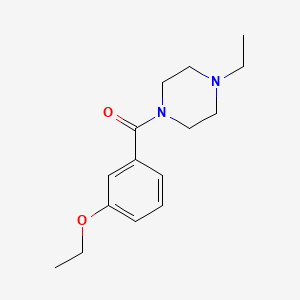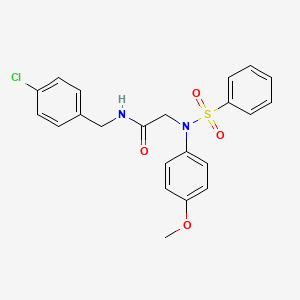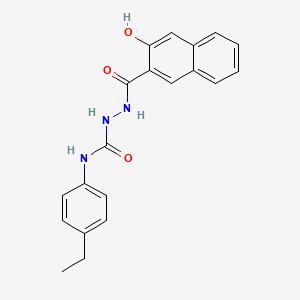
1-(3-ethoxybenzoyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxybenzoyl)-4-ethylpiperazine, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EBP is a piperazine derivative that has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Mécanisme D'action
1-(3-ethoxybenzoyl)-4-ethylpiperazine's mechanism of action is not fully understood, but it is believed to act through various pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and cancer. This compound also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a signaling protein that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. This compound has also been shown to increase the production of nitric oxide (NO), a signaling molecule that plays a crucial role in the regulation of blood pressure and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-ethoxybenzoyl)-4-ethylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. This compound is also stable under various storage conditions, making it suitable for long-term experiments.
However, there are also limitations to using this compound in lab experiments. This compound's mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. Additionally, this compound's low solubility in water may limit its use in some experiments.
Orientations Futures
1-(3-ethoxybenzoyl)-4-ethylpiperazine's potential therapeutic applications make it a promising candidate for further research. Future studies could focus on elucidating this compound's mechanism of action and identifying its molecular targets. Additionally, further in vivo studies could be conducted to determine the efficacy and safety of this compound in animal models of various diseases. The development of this compound analogs with improved solubility and potency could also be explored. Overall, this compound's potential therapeutic applications make it an exciting area of research with significant implications for human health.
Méthodes De Synthèse
The synthesis of 1-(3-ethoxybenzoyl)-4-ethylpiperazine involves the reaction of 1-(3-ethoxyphenyl)-4-ethylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
1-(3-ethoxybenzoyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Another area of research is this compound's anti-tumor activity. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound's anti-angiogenic activity also makes it a promising candidate for cancer therapy as it inhibits the growth of new blood vessels that are essential for tumor growth.
Propriétés
IUPAC Name |
(3-ethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)15(18)13-6-5-7-14(12-13)19-4-2/h5-7,12H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSNNWTUAGQYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)


![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)
![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B5218430.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5218437.png)
![4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5218442.png)
![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)